Paroxetine maleate
Overview
Description
Paroxetine maleate is a pharmaceutical compound used primarily as an antidepressant. It belongs to the class of selective serotonin reuptake inhibitors and is commonly prescribed for the treatment of major depressive disorder, anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder . This compound works by increasing the levels of serotonin in the brain, which helps improve mood and reduce anxiety .
Mechanism of Action
Target of Action
Paroxetine Maleate, commonly known as Paxil, is a selective serotonin reuptake inhibitor (SSRI). Its primary target is the serotonin transporter (SERT), a type of monoamine transporter that transports serotonin from the synaptic cleft back to the presynaptic neuron . The SERT is crucial to the etiology of affective disorders .
Mode of Action
Paroxetine enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin via the SERT receptor . This inhibition raises the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with depression and anxiety disorders .
Biochemical Pathways
Paroxetine’s action on the SERT affects the serotonin system, a key biochemical pathway in the brain. This can lead to downstream effects such as mood elevation and reduction in anxiety .
Pharmacokinetics
Paroxetine is metabolized in the liver, largely mediated by cytochrome CYP2D6, with contributions from CYP3A4 and possibly other cytochrome enzymes . Genetic polymorphisms of the CYP2D6 enzyme may alter the pharmacokinetics of this drug . The metabolism of paroxetine by two metabolic pathways provides a buffer against dramatic increases in plasma drug concentrations from the nonlinear component of elimination .
Result of Action
The molecular and cellular effects of Paroxetine’s action primarily involve the enhancement of serotonergic activity. This can lead to a reduction in symptoms of depression, panic disorder, OCD, social phobia, generalized anxiety disorder, the vasomotor symptoms of menopause, and premenstrual dysphoric disorder . Paroxetine can also influence a variety of cancers, including brain tumor, colon cancer, and breast cancer by blocking some protein kinase signaling pathways involved in tumorigenesis .
Action Environment
Environmental factors can influence the action of Paroxetine. For instance, in aquatic environments, Paroxetine has been found to affect the nutrient cycle by influencing multi-trophic microorganisms and nitrogen transformation in river sediments . It’s also worth noting that individual variants and additive effects need to be considered to optimize the dosage regimen for individual patients .
Biochemical Analysis
Biochemical Properties
Paroxetine Maleate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is complex and often involves the modulation of neurotransmitter systems .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily based on the inhibition of the serotonin transporter, leading to an increase in serotonin levels at the synaptic cleft . This results in enhanced serotonergic neurotransmission, which is thought to be the primary mechanism responsible for its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Paroxetine maleate is synthesized through a multi-step process. The synthesis begins with the reaction of 1-bromo-4-fluorobenzene with arecoline to form the racemic core structure. This intermediate is then subjected to enantiomeric resolution by esterification with menthol . The final step involves the reaction of paroxetine free base with maleic acid at a temperature below 40°C, using solvents such as alkanol or ketone .
Industrial Production Methods
In industrial settings, this compound is produced by reacting paroxetine free base with maleic acid in propan-2-ol, which is particularly suitable for preparing paroxetine 1:1 maleate Form A . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Paroxetine maleate undergoes various chemical reactions, including:
Oxidation: Paroxetine can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of desfluoro paroxetine.
Substitution: Substitution reactions, particularly involving the fluorine atom, can result in the formation of impurities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Metal alkoxides are used in substitution reactions to replace the fluorine atom.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: Desfluoro paroxetine.
Substitution: Impurities resulting from the replacement of the fluorine atom.
Scientific Research Applications
Paroxetine maleate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of selective serotonin reuptake inhibitors.
Biology: Investigated for its effects on serotonin levels and neurotransmitter pathways.
Industry: Used in the development of new antidepressant formulations and drug delivery systems.
Comparison with Similar Compounds
Paroxetine maleate is compared with other selective serotonin reuptake inhibitors such as citalopram, escitalopram, fluoxetine, fluvoxamine, and sertraline . While all these compounds share a similar mechanism of action, this compound is unique in its high potency and selectivity for serotonin reuptake inhibition . It is also known for its higher likelihood of causing withdrawal effects upon cessation .
List of Similar Compounds
- Citalopram
- Escitalopram
- Fluoxetine
- Fluvoxamine
- Sertraline
This compound stands out due to its specific pharmacokinetic properties and its effectiveness in treating a wide range of mood disorders .
Properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;(Z)-but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIUZSKXSWGSRU-QXGDPHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61869-08-7 (Parent), 110-16-7 (Parent) | |
Record name | Paroxetine maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064006446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9042590 | |
Record name | Paroxetine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64006-44-6 | |
Record name | Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, (3S,4R)-, (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64006-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paroxetine maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064006446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paroxetine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Paroxetine maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAROXETINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F726G2563Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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